molecular formula C8H12O2 B091302 Bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 18720-30-4

Bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B091302
CAS No.: 18720-30-4
M. Wt: 140.18 g/mol
InChI Key: LKXGYGYFPTZHLC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carboxylic acid, also known as norbornane-1-carboxylic acid, is a bicyclic compound with the molecular formula C8H12O2. This compound is characterized by its rigid bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.

Mechanism of Action

Target of Action

Bicyclo[2.2.1]heptane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Bicyclo[22It has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for the rapid creation of a wide range of Bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

The molecular and cellular effects of Bicyclo[22It is known that 7,7-Dimethyl-2-oxothis compound, a derivative, is a useful reactant for the preparation of alkenyl nitrile electrophiles for possible use in covalent protein labeling . This suggests that this compound and its derivatives may have potential applications in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes to prepare bicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials, with a chiral tertiary amine serving as the catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo[2.2.1]heptane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its carboxylate group, which makes it amenable to various transformations and applications.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXGYGYFPTZHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171989
Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18720-30-4
Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Record name 1-Norbornanecarboxylic acid
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Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Record name Bicyclo[2.2.1]heptane-1-carboxylic acid
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Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

A 2-L reactor equipped with an overhead mechanical stirrer, condenser, nitrogen gas inlet port, temperature probe and reagent charging port, was placed under an atmosphere of nitrogen. The reactor was charged with zinc powder (<10 micron) (298 g, 4560 mmol) and acetic acid (500 mL). While vigorously stirring the heterogeneous mixture, (4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid (100 g, 456 mmol) was then added. A second portion of acetic acid (500 mL) was then used to rinse the walls of the reactor. The reaction mixture was brought to a gentle reflux (ca. 30 min) and then held at this temperature for 5 h. The cooled (room temperature) reaction mixture was passed through a pad of Celite, which was washed with acetic acid (1 (300 mL) and ethyl acetate (1 (500 mL). The filtrate was concentrated, water (300 mL) was added, and then the mixture was stirred vigorously to induce precipitation. The precipitate was collected by filtration, washed with water, and dried under vacuum at 35° C. overnight. Pentane (50 mL) was then added, and the mixture was stirred vigorously for 20 min during which time a fine white precipitate formed. The resulting precipitate was filtered, washed with pentane (20 mL), and air dried to afford bicyclo[2.2.1]heptane-1-carboxylic acid (52 g) as a white solid.
Name
(4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
298 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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